4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Overview
Description
4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Friedel-Crafts Acylation: This step introduces acyl groups to the aromatic ring.
Coupling Reactions: Using reagents like Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Known for its use in treating leukemia by inhibiting tyrosine kinases.
Dasatinib: Another tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
4-methyl-N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-5-9-19(10-6-16)22(27)26-21(14-18-4-3-13-24-15-18)23(28)25-20-11-7-17(2)8-12-20/h3-15H,1-2H3,(H,25,28)(H,26,27)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJBDRHNOKNPLA-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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